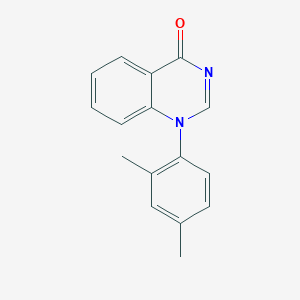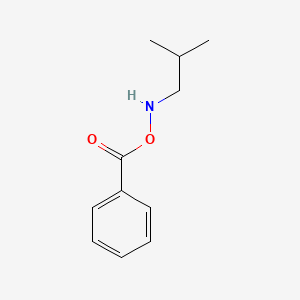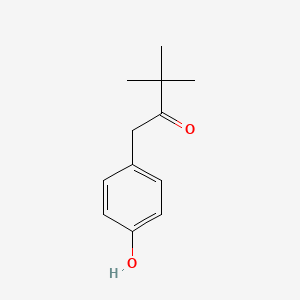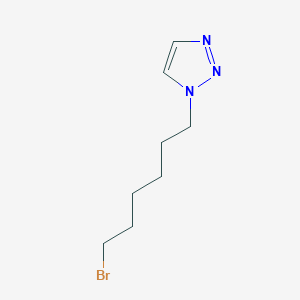
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is a chiral compound with significant pharmacological potential. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with an aminomethyl group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a catalytic hydrogenation of a suitable cyclohexanone derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where the cyclohexanol is reacted with formaldehyde and ammonia or an amine under reducing conditions.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where the cyclohexanol derivative is reacted with a 4-fluorobenzyl halide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often use optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as crystallization and chromatography, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or cyclohexanol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents, leading to a wide range of derivatives.
Scientific Research Applications
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-1-(Aminomethyl)-4-(4-chlorobenzyl)cyclohexanol hydrochloride
- (1R,4R)-1-(Aminomethyl)-4-(4-bromobenzyl)cyclohexanol hydrochloride
- (1R,4R)-1-(Aminomethyl)-4-(4-methylbenzyl)cyclohexanol hydrochloride
Uniqueness
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
863564-53-8 |
|---|---|
Molecular Formula |
C14H21ClFNO |
Molecular Weight |
273.77 g/mol |
IUPAC Name |
1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |
InChI Key |
BYPVEMYUKGJAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)









![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)


